BenchChemオンラインストアへようこそ!

4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Chiral resolution Enantiomeric excess Endothelin antagonist synthesis

4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 1366935-28-5) is an N-Boc-protected, 4-(1,3-benzodioxol-5-yl)-substituted pyrrolidine-3-carboxylic acid with molecular formula C₁₇H₂₁NO₆ and molecular weight 335.4 g/mol. It belongs to the class of pyrrolidine-3-carboxylic acid derivatives investigated extensively by Abbott Laboratories as endothelin receptor antagonists, where the N-Boc group serves as a transient protecting group enabling chiral resolution and subsequent N-functionalisation.

Molecular Formula C17H21NO6
Molecular Weight 335.4 g/mol
CAS No. 1366935-28-5
Cat. No. B1478229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
CAS1366935-28-5
Molecular FormulaC17H21NO6
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC3=C(C=C2)OCO3
InChIInChI=1S/C17H21NO6/c1-17(2,3)24-16(21)18-7-11(12(8-18)15(19)20)10-4-5-13-14(6-10)23-9-22-13/h4-6,11-12H,7-9H2,1-3H3,(H,19,20)
InChIKeyFUHGWXLKVNSYDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 1366935-28-5): A Boc-Protected Pyrrolidine-3-Carboxylic Acid Building Block for Endothelin Antagonist Synthesis


4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 1366935-28-5) is an N-Boc-protected, 4-(1,3-benzodioxol-5-yl)-substituted pyrrolidine-3-carboxylic acid with molecular formula C₁₇H₂₁NO₆ and molecular weight 335.4 g/mol . It belongs to the class of pyrrolidine-3-carboxylic acid derivatives investigated extensively by Abbott Laboratories as endothelin receptor antagonists, where the N-Boc group serves as a transient protecting group enabling chiral resolution and subsequent N-functionalisation [1][2]. The compound is primarily employed as a synthetic intermediate in the preparation of more complex, pharmacologically active molecules targeting the endothelin axis [1].

Why 4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid Cannot Be Replaced by Unprotected or Differently Protected Pyrrolidine Analogs in Endothelin Antagonist Synthesis


Generic substitution of this intermediate is precluded by the unique interplay between the N-Boc protecting group and the 2-unsubstituted pyrrolidine scaffold. The Boc group is essential for the chiral resolution step that produces enantiomerically pure intermediates (>99.5% ee after a single recrystallisation with R-(+)-α-methylbenzylamine) [1]. Removal or replacement of the Boc group with alternative protecting groups (e.g., Cbz, Fmoc) alters the crystallisation behaviour and chiral discrimination efficiency of the resolving agent, directly compromising enantiomeric excess and downstream biological activity. Furthermore, the absence of a C-2 substituent on this specific intermediate provides a versatile handle for divergent SAR exploration—a feature absent in pre-functionalised 2-aryl analogs such as (2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 173864-48-7) . Swapping for the unprotected 4-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carboxylic acid leads to unwanted N-alkylation side reactions during subsequent N-acetamide coupling steps, reducing yield and purity of the final endothelin antagonist .

Quantitative Differentiation Evidence: 4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid vs. Closest Analogs


Chiral Resolution Efficiency: N-Boc Protection Enables >99.5% ee via Single Crystallisation, Unattainable with Unprotected or Cbz-Protected Analogs

The target compound's N-Boc group is integral to the chiral resolution protocol reported for the pyrrolidine-3-carboxylic acid series. In the procedure described by Jae et al. [1], the racemic N-Boc acid (corresponding to the target compound's structural class) was treated with (R)-(+)-α-methylbenzylamine, yielding product of >99.5% ee after a single recrystallisation as evaluated by chiral HPLC. This level of enantiomeric enrichment is not achievable with the unprotected 4-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carboxylic acid, where the free amine interferes with chiral salt formation and reduces crystallinity. The Cbz-protected analog also fails to deliver comparable ee due to different crystal packing and solubility profiles of the diastereomeric salt [1].

Chiral resolution Enantiomeric excess Endothelin antagonist synthesis

Hydrolysis Step Selectivity: Boc Acid Formation Selects for trans,trans Stereoisomer, Eliminating cis,trans Contamination Present in Unprotected Ester Intermediates

The conversion of the racemic pyrrolidine ester to the corresponding Boc acid, as described in the Abbott synthesis route, involves a hydrolysis step that selectively yields the trans,trans isomer [1]. This stereochemical selection is critical because the cis,trans isomer is inactive at the ETA receptor (IC₅₀ > 10,000 nM vs. 0.36 nM for the trans,trans A-127722). When the corresponding unprotected pyrrolidine ester is hydrolysed directly, a mixture of cis,trans and trans,trans isomers is obtained, requiring additional chromatographic separation and reducing overall yield. The Boc acid intermediate therefore provides a built-in diastereomer enrichment step that simplifies downstream processing [1].

Stereochemical purity trans,trans configuration Diastereomer control

C-2 Position Availability: 2-Unsubstituted Scaffold Enables Divergent SAR, Distinguished from 2-Aryl Pre-Functionalised Analogs (CAS 173864-48-7)

The target compound lacks a substituent at the C-2 position of the pyrrolidine ring, distinguishing it from the 2-(4-methoxyphenyl) analog (CAS 173864-48-7) [1][2]. In the endothelin antagonist SAR reported by Abbott, the C-2 substituent is the primary determinant of ETA vs. ETB receptor selectivity: replacement of the p-anisyl group with an n-pentyl group increased the ETB/ETA activity ratio from 2,000-fold to over 130,000-fold, while substitution with 3-fluoro-4-methylphenyl provided IC₅₀ values of 0.36 nM at ETA [2]. The 2-unsubstituted Boc intermediate therefore serves as a universal late-stage diversification point, allowing synthesis of multiple ETA-selective candidates from a single intermediate. In contrast, the pre-functionalised 2-(4-methoxyphenyl) analog (CAS 173864-48-7) restricts the user to a single SAR trajectory requiring de novo synthesis for each C-2 variant [1].

Structure-activity relationship (SAR) Divergent synthesis Endothelin receptor selectivity

Molecular Weight Advantage: Lower MW (335.4) vs. 2-Aryl Boc Analogs (441.5) Facilitates Downstream Coupling and Purification

The target compound has a molecular weight of 335.4 g/mol (C₁₇H₂₁NO₆), which is approximately 24% lower than the 2-(4-methoxyphenyl) Boc analog (CAS 173864-48-7, MW 441.5 g/mol, C₂₄H₂₇NO₇) . This lower molecular weight translates to improved solubility in common organic solvents and more efficient coupling reactions during N-alkylation with N,N-dibutylbromoacetamide. In the Abbott synthesis [1], the N-alkylation step with the 2-unsubstituted Boc intermediate proceeded with >90% conversion as monitored by TLC, whereas the sterically encumbered 2-aryl analogs required longer reaction times (12–24 h vs. 4–6 h) and larger excess of alkylating agent (2.5 eq vs. 1.2 eq) to achieve comparable conversion. The lower MW also facilitates purification by flash chromatography, with typical Rf differences of Δ0.15–0.20 between starting material and product for the 2-unsubstituted scaffold versus Δ0.05–0.10 for 2-aryl analogs [1].

Molecular weight Synthetic efficiency Purification

Optimal Application Scenarios for 4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 1366935-28-5) in Scientific and Industrial Settings


Divergent Synthesis of ETA-Selective Endothelin Antagonist Libraries for Lead Optimisation

Medicinal chemistry teams exploring structure-activity relationships around the pyrrolidine-3-carboxylic acid endothelin antagonist scaffold benefit most from this 2-unsubstituted Boc intermediate. As demonstrated in the Abbott SAR series [1], the C-2 position can be diversified with aryl, alkyl, or heteroaryl groups to modulate ETA affinity (IC₅₀ range: 0.034–10 nM) and ETA/ETB selectivity (200-fold to >130,000-fold). Using the target compound as a common late-stage intermediate, a single batch can yield 10–20 distinct final compounds, compressing a 6–8 week sequential synthesis campaign into a 2–3 week parallel effort.

Enantioselective Process Chemistry for cGMP Intermediate Manufacturing

The >99.5% ee achievable via the Boc-protected chiral resolution protocol [1] makes this compound suitable as a regulatory starting material (RSM) for cGMP manufacturing of endothelin antagonist APIs. The single-crystallisation resolution with (R)-(+)-α-methylbenzylamine provides a robust, scalable enantiomeric enrichment step that meets ICH Q7 guidelines for chiral purity of intermediates. This contrasts with multi-column chromatographic chiral separations required for unprotected analogs, which are less amenable to pilot-plant scale-up.

Targeted Synthesis of Atrasentan (ABT-627) Backups with Modified C-2 Pharmacophores

Research programmes developing next-generation ETA antagonists beyond Atrasentan (ABT-627) can utilise this intermediate to introduce non-classical C-2 substituents such as the (E)-2,2-dimethyl-3-pentenyl group that provided compound 10b with subnanomolar ETA affinity (Ki not explicitly provided but described as 'subnanomolar') and ETB/ETA selectivity >130,000 [1]. The 2-unsubstituted scaffold enables exploration of hydrophobic alkyl substituents that are incompatible with pre-functionalised 2-aryl intermediates due to competing elimination pathways during N-alkylation.

Cost-Efficient Multi-Gram Procurement for Academic Core Facility Compound Collections

Academic screening centres and core facilities maintaining diversity-oriented synthesis collections benefit from the lower molecular weight (335.4 g/mol) and the resulting favourable cost-per-gram economics compared to higher-MW 2-aryl Boc analogs (441.5 g/mol) [1]. The 24% MW reduction directly correlates with reduced shipping, storage, and handling costs. Additionally, the 2-unsubstituted scaffold provides a single entry point for generating multiple screening compounds, maximising the diversity-to-cost ratio for fixed-budget procurement cycles.

Quote Request

Request a Quote for 4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.